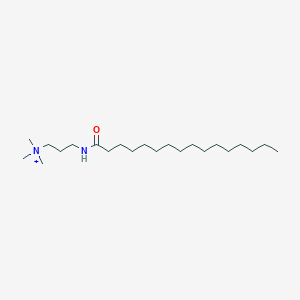
3-(Hexadecanoylamino)propyl-trimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hexadecanoylamino)propyl-trimethylazanium typically involves the reaction of hexadecanoic acid (palmitic acid) with 3-aminopropylamine to form hexadecanoylaminopropylamine. This intermediate is then reacted with trimethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexadecanoylamino)propyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like sodium chloride or potassium bromide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
3-(Hexadecanoylamino)propyl-trimethylazanium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a transfection agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties
Mecanismo De Acción
The mechanism of action of 3-(hexadecanoylamino)propyl-trimethylazanium involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, facilitating the delivery of molecules into cells. It targets lipid membranes and can alter membrane permeability, making it useful in various biological applications .
Comparación Con Compuestos Similares
Similar Compounds
(3-aminopropyl)trimethylazanium chloride: Similar structure but lacks the hexadecanoyl group.
(Hexadecyl)trimethylammonium chloride: Similar surfactant properties but different functional groups.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar applications.
Uniqueness
3-(Hexadecanoylamino)propyl-trimethylazanium is unique due to its specific combination of the hexadecanoyl group and the quaternary ammonium structure, which provides distinct surfactant properties and biological activity .
Propiedades
Número CAS |
63967-02-2 |
|---|---|
Fórmula molecular |
C22H47N2O+ |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
3-(hexadecanoylamino)propyl-trimethylazanium |
InChI |
InChI=1S/C22H46N2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)23-20-18-21-24(2,3)4/h5-21H2,1-4H3/p+1 |
Clave InChI |
OJEDLJOFFJSLLI-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)


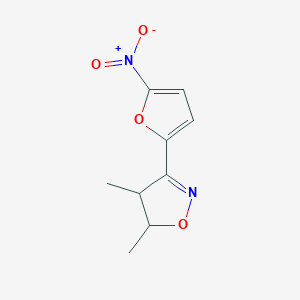
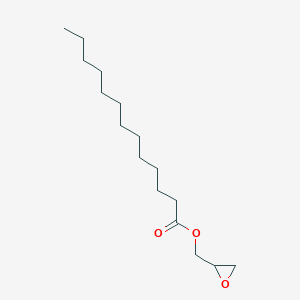
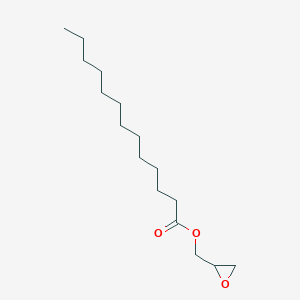

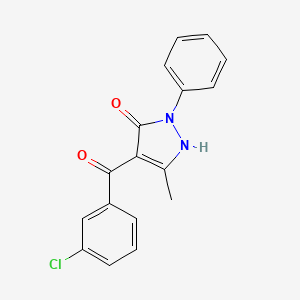
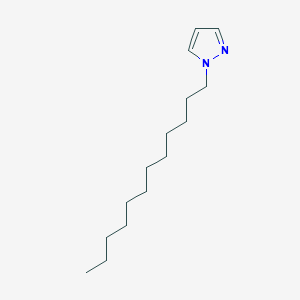
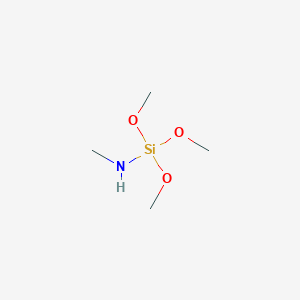

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
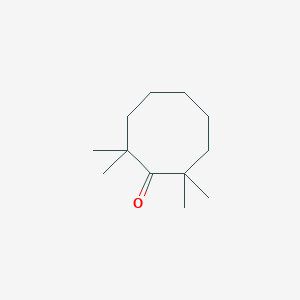
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
